Butyltin-d9 Trichloride
Description
Overview of Organotin Compound Classes and the Rationale for Isotopic Tracers
Organotin compounds are chemical compounds containing at least one tin-carbon bond. evitachem.com They are categorized based on the number of organic groups attached to the tin atom, such as mono-, di-, tri-, and tetra-substituted organotins. evitachem.com These compounds have diverse industrial applications, including as PVC stabilizers, catalysts, and biocides. evitachem.comnih.gov However, the widespread use of certain organotins, like tributyltin (TBT), has led to significant environmental contamination, necessitating sensitive and specific analytical methods for their detection and quantification. nih.gov
The analysis of organotin compounds in environmental matrices like water, soil, and biological tissues is often challenging due to their low concentrations and the complexity of the sample matrix. gcms.cz Isotopic tracers, particularly deuterated and ¹¹⁹Sn-enriched organotin compounds, serve as ideal internal standards in these analyses. gcms.czchromatographyonline.com Because they are chemically identical to their non-labeled counterparts, they exhibit the same behavior during extraction, derivatization, and chromatographic separation, which is crucial for accurate quantification. researchgate.net
Research Context of Butyltin-d9 Trichloride (B1173362) within Modern Organotin Chemistry
Butyltin-d9 Trichloride is a deuterated form of monobutyltin (B1198712) trichloride. evitachem.com Its primary role in modern research is as an internal standard for the analysis of butyltin compounds in various samples. evitachem.comchromatographyonline.com The substitution of nine hydrogen atoms with deuterium (B1214612) atoms in the butyl group gives it a distinct mass, allowing it to be easily identified and quantified alongside its non-deuterated analogs using techniques like gas chromatography-mass spectrometry (GC-MS). evitachem.comgcms.cz
The synthesis of this compound typically begins with mono-n-butyltin trichloride, where the butyl group is then modified to incorporate deuterium using specific deuterated reagents under controlled reaction conditions. evitachem.com This process ensures a high degree of isotopic enrichment. The resulting this compound is a colorless to yellowish liquid soluble in organic solvents. evitachem.com
Detailed research findings have demonstrated the utility of deuterated internal standards like this compound in overcoming matrix effects and improving the accuracy of analytical methods for organotin compounds. clearsynth.com These standards are essential for validating analytical procedures and ensuring the reliability of data in environmental monitoring and food safety analysis. clearsynth.comnih.gov
Interactive Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄D₉Cl₃Sn | lgcstandards.com |
| Molecular Weight | ~291.24 g/mol | lgcstandards.comnih.govlgcstandards.com |
| Appearance | Colorless to yellowish liquid | evitachem.com |
| Solubility | Soluble in organic solvents | evitachem.comwikipedia.org |
| Storage Temperature | +4°C | lgcstandards.com |
| Purity | >95% (GC) | lgcstandards.com |
Table 2: Research Applications of this compound
| Application | Description | Key Technique |
| Internal Standard | Used for the accurate quantification of butyltin compounds in environmental and biological samples. evitachem.comchromatographyonline.com | Gas Chromatography-Mass Spectrometry (GC-MS) evitachem.comgcms.cz |
| Isotope Dilution Analysis | A highly precise method for determining the concentration of organotin species. gcms.cz | Isotope Dilution Mass Spectrometry (IDMS) |
| Method Validation | Ensures the robustness and reliability of analytical methods for organotin analysis. clearsynth.com | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) nih.gov |
| Environmental Monitoring | Facilitates the tracking and quantification of organotin pollutants in various environmental compartments. evitachem.comnih.gov | GC-MS, LC-MS |
Structure
2D Structure
Properties
Molecular Formula |
C4H9Cl3Sn |
|---|---|
Molecular Weight |
291.2 g/mol |
IUPAC Name |
trichloro(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane |
InChI |
InChI=1S/C4H9.3ClH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3/i1D2,2D3,3D2,4D2;;;; |
InChI Key |
YMLFYGFCXGNERH-RZIUWGQBSA-K |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](Cl)(Cl)Cl |
Canonical SMILES |
CCCC[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for Butyltin D9 Trichloride
Strategies for Deuterated Butyl Moiety Synthesis
The creation of the nonadeuterated butyl group is a critical first step, which can be achieved through several synthetic routes.
Precursor Synthesis and Deuterium-Specific Exchange Reactions
One primary strategy involves the synthesis of a suitable butyl precursor followed by hydrogen-deuterium exchange reactions. These reactions replace hydrogen atoms with deuterium (B1214612). A common approach is the use of deuterium oxide (D₂O) as the deuterium source in the presence of a catalyst. mdpi.comresearchgate.net For instance, heating a precursor like t-butanol in acidified deuterium oxide can lead to the exchange of hydrogen atoms for deuterium. cdnsciencepub.com The efficiency of this exchange can be influenced by reaction conditions such as temperature, pressure, and the ratio of the precursor to the deuterium source. cdnsciencepub.com
Another method involves the use of deuterated reagents in the initial synthesis of the butyl precursor. For example, simple deuterated precursors like deuterated methanol (B129727) (CD₃OD) or deuterated formaldehyde (B43269) (CD₂O) can be incorporated into organic molecules using standard chemical techniques. nih.gov Furthermore, base-catalyzed hydrogen-deuterium exchange reactions can be employed, particularly for hydrogens that are acidic due to their chemical environment, such as those adjacent to a carbonyl group, through keto-enol tautomerism. mdpi.com
Catalytic Deuteration Approaches for Aliphatic Chains
Catalytic deuteration offers a powerful method for introducing deuterium into aliphatic chains. This can involve the use of transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D₂) or a deuterium source like D₂O. google.com For example, the Pd/C-D₂O system has been shown to be effective for H/D exchange reactions in the alkyl side chains of aromatic compounds. google.com Ruthenium-based pincer complexes have also demonstrated high efficiency in catalyzing the α-deuteration of aliphatic nitriles using D₂O as the deuterium source under mild conditions. rsc.org These catalytic methods can provide high levels of deuterium incorporation. libretexts.org
Organometallic Reaction Pathways for Sn-C Bond Formation
Once the deuterated butyl precursor is synthesized, it must be attached to the tin atom. Organometallic reactions are central to forming the crucial tin-carbon (Sn-C) bond.
Grignard Reagent Methodologies with Deuterated Precursors
The Grignard reaction is a widely used and versatile method for forming carbon-carbon and carbon-heteroatom bonds. In the synthesis of Butyltin-d9 Trichloride (B1173362), a deuterated Grignard reagent, such as n-butyl-d9-magnesium chloride, is reacted with a tin halide, typically tin(IV) chloride (SnCl₄). researchgate.netgoogle.com The deuterated Grignard reagent is prepared by reacting a deuterated butyl halide (e.g., n-butyl-d9 chloride) with magnesium metal. researchgate.net This organometallic reagent then acts as a nucleophile, attacking the electrophilic tin center and displacing one or more chloride ions to form the Sn-C bond. google.comresearchgate.net The stoichiometry of the reactants can be controlled to favor the formation of the desired mono-, di-, or tri-substituted organotin compound. google.com
The synthesis of 2-(t-butyl-d9)thiophene and 3-(t-butyl-d9)thiophene through the reaction of 2-thienylmagnesium bromide with t-butyl chloride-d9 illustrates the application of deuterated precursors in Grignard-type reactions. tdl.org
Hydrostannylation Reactions with Deuterated Olefins
Hydrostannylation is another important reaction for forming Sn-C bonds. This reaction involves the addition of a tin hydride (Sn-H) across a carbon-carbon double or triple bond. wikipedia.org To synthesize Butyltin-d9 Trichloride using this method, a deuterated olefin (an alkene with deuterium atoms) would be reacted with a suitable tin hydride, such as trichlorostannane (HSnCl₃). The reaction can be initiated by free-radical conditions or, more commonly, catalyzed by transition metal complexes, particularly palladium complexes like tetrakis(triphenylphosphine)palladium(0). wikipedia.orguu.nl The catalyzed reaction generally proceeds with higher control over stereochemistry and regiochemistry. wikipedia.org For instance, the hydrostannylation of ethylene (B1197577) or propylene (B89431) with a hydridostannylene tungsten complex has been shown to yield the corresponding alkyltin compounds. acs.org The use of a deuterated olefin ensures the incorporation of the deuterated butyl group into the final organotin product. Deuterium-labeled olefins can be prepared, for example, by the deuterolysis of vinyl stannanes. orgsyn.org
Purification and Isolation Techniques for Isotopic Purity
After the synthesis, the desired this compound must be separated from byproducts, unreacted starting materials, and other organotin species to achieve high isotopic and chemical purity. alfa-chemistry.comlgcstandards.com Common purification techniques include distillation, crystallization, and chromatography.
For organotin compounds, chromatographic methods such as gas chromatography (GC) and liquid chromatography (LC) are often employed for separation and purification. tdl.orgresearchgate.net For instance, preparative gas chromatography has been used to separate isomers of deuterated t-butylthiophenes. tdl.org Liquid-liquid extraction can also be a crucial step in the purification process, as demonstrated in the separation of phenyltin species. researchgate.net
The isotopic purity of the final product is a critical parameter and is typically determined using mass spectrometry (MS). tdl.orgupce.cz This analytical technique can distinguish between molecules with different isotopic compositions based on their mass-to-charge ratio, allowing for the quantification of the deuterium incorporation level. cdc.gov An isotopic enrichment of 98 atom % D is a common purity level for commercially available this compound. alfa-chemistry.comcdnisotopes.com
Advanced Spectroscopic and Chromatographic Characterization of Butyltin D9 Trichloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation and for assessing the degree of deuteration in Butyltin-d9 trichloride (B1173362). A multi-nuclear approach provides a comprehensive understanding of the molecule.
¹H NMR for Hydrogen-Deuterium Exchange and Quantitative Analysis
In the ¹H NMR spectrum of Butyltin-d9 trichloride, the primary analysis focuses on the absence of signals corresponding to the butyl group protons. Due to the isotopic replacement of hydrogen with deuterium (B1214612) (a spin I=1 nucleus), the characteristic multiplets of the non-deuterated butyl chain are expected to be absent.
The key application of ¹H NMR in this context is the quantitative determination of isotopic purity. Any residual, non-deuterated this compound will exhibit signals in the ¹H NMR spectrum. By integrating these residual proton signals against a known internal standard, the percentage of hydrogen-deuterium exchange can be accurately calculated. The approximate chemical shifts for the protonated analogue, n-Butyltin trichloride, are provided in the table below for reference. The presence of any signals in these regions for a sample of this compound would indicate incomplete deuteration.
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| α-CH₂ | ~1.9 - 2.2 | Triplet |
| β-CH₂ | ~1.6 - 1.8 | Sextet |
| γ-CH₂ | ~1.3 - 1.5 | Sextet |
| δ-CH₃ | ~0.9 - 1.0 | Triplet |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
¹³C NMR Chemical Shift Assignments and Isotopic Effects
The ¹³C NMR spectrum provides direct evidence of the carbon skeleton. For this compound, the spectrum is characterized by significant isotopic effects on both the chemical shifts and the signal multiplicities.
Chemical Shift Assignments: The chemical shifts of the carbon atoms in the deuterated butyl chain are expected to be similar to the non-deuterated analogue, but with notable upfield shifts due to the deuterium isotope effect.
Isotopic Effects:
Isotope-Induced Shift: Each deuterium atom typically causes a small upfield shift (0.1-0.3 ppm per deuterium) on the directly attached carbon (¹J effect) and smaller upfield shifts on carbons two or more bonds away (²J, ³J effects). lgcstandards.com This results in a noticeable shift for the -CD₂- and -CD₃ groups compared to their -CH₂- and -CH₃- counterparts.
C-D Coupling: The coupling between the ¹³C nucleus and the deuterium nucleus (spin I=1) causes the carbon signals to split into multiplets. A -CD₂- group will appear as a pentet (1:2:3:2:1), and a -CD₃ group will appear as a septet (1:3:6:7:6:3:1). chemicalbook.com These characteristic splitting patterns are a definitive confirmation of deuteration at specific sites.
Relaxation and NOE: Deuterated carbons exhibit longer spin-lattice relaxation times (T₁) and a significantly reduced Nuclear Overhauser Effect (NOE) compared to protonated carbons. chemicalbook.com This may require adjusted acquisition parameters, such as longer relaxation delays, to obtain quantitative spectra.
| Carbon Assignment | Typical Chemical Shift of n-Butyltin Trichloride (δ, ppm) | Expected Multiplicity in this compound |
| α-C | ~30 - 33 | Pentet |
| β-C | ~27 - 29 | Pentet |
| γ-C | ~26 - 28 | Pentet |
| δ-C | ~13 - 14 | Septet |
| Note: Chemical shifts are approximate and will be shifted upfield in the deuterated compound. |
¹¹⁹Sn NMR for Tin Coordination Environment
¹¹⁹Sn NMR spectroscopy is highly sensitive to the electronic environment and coordination number of the tin atom. huji.ac.il With a wide chemical shift range of over 5000 ppm, it is an excellent probe for studying the structure of organotin compounds in solution. northwestern.edu
For this compound, the ¹¹⁹Sn chemical shift provides information about the coordination at the tin center. In non-coordinating solvents, the tin atom is expected to be four-coordinate, exhibiting a chemical shift in a characteristic range for RSnCl₃ compounds. The typical ¹¹⁹Sn chemical shift for n-butyltin trichloride is approximately -20 to -30 ppm relative to tetramethyltin (B1198279) (Me₄Sn). In the presence of coordinating solvents or ligands, a significant upfield shift in the ¹¹⁹Sn resonance would be observed, indicating an increase in the coordination number to five or six. researchgate.net The deuterium substitution on the butyl group is expected to have only a minor effect on the ¹¹⁹Sn chemical shift.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Isotopic Purity
High-resolution mass spectrometry is a cornerstone technique for confirming the molecular identity and assessing the isotopic purity of this compound.
Electron Ionization (EI-MS) Fragmentation Patterns of Deuterated Species
Under electron ionization, this compound will undergo fragmentation, providing a characteristic mass spectrum. The molecular ion [C₄D₉Cl₃Sn]⁺• will be observed at an m/z corresponding to its higher mass due to the nine deuterium atoms. The most notable feature of the mass spectrum is the isotopic pattern of the tin and chlorine atoms, which provides a unique fingerprint for identification.
The fragmentation pattern is expected to be analogous to that of non-deuterated butyltin trichloride, with key fragments shifted by the mass of the deuterium atoms. Common fragmentation pathways include:
Loss of a chlorine radical: [C₄D₉Cl₂Sn]⁺
Loss of the deuterated butyl radical (•C₄D₉): [SnCl₃]⁺
Loss of HCl/DCl from fragment ions.
The observation of these fragments at the expected higher m/z values confirms the presence and location of the deuterium labels.
| Ion | Expected m/z for this compound | Corresponding Fragment in n-Butyltin Trichloride |
| [C₄D₉¹²⁰Sn³⁵Cl₃]⁺• | ~291 | [C₄H₉¹²⁰Sn³⁵Cl₃]⁺• |
| [C₄D₉¹²⁰Sn³⁵Cl₂]⁺ | ~256 | [C₄H₉¹²⁰Sn³⁵Cl₂]⁺ |
| [¹²⁰Sn³⁵Cl₃]⁺ | ~225 | [¹²⁰Sn³⁵Cl₃]⁺ |
| Note: m/z values are approximate and based on the most abundant isotopes of Sn and Cl. |
Electrospray Ionization (ESI-HRMS) for Isotopic Purity Determination
Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), with minimal fragmentation. researchgate.net This makes it particularly well-suited for the analysis of isotopic purity.
Using ESI coupled with a high-resolution mass analyzer like an Orbitrap or FT-ICR, it is possible to resolve the isotopic distributions of this compound. The high resolving power allows for the separation of the signals of the desired fully deuterated compound (d₉) from those of partially deuterated isotopologues (d₁, d₂, d₃, etc.) and the non-deuterated compound (d₀).
The isotopic purity is calculated by comparing the integrated peak areas of the different isotopologues in the high-resolution mass spectrum. The relative abundance of the [C₄D₉Cl₃Sn+H]⁺ ion compared to the sum of all other [C₄DₓH₉₋ₓCl₃Sn+H]⁺ ions provides a precise measure of the deuteration level. This method is crucial for validating the quality of the isotopically labeled standard before its use in quantitative studies.
Analytical Method Development and Validation Employing Butyltin D9 Trichloride As an Internal Standard
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS) for Organotins
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for the precise quantification of elemental and molecular species. osti.govnist.gov It is considered a primary ratio method, capable of achieving high accuracy and precision, making it invaluable for the certification of reference materials and for obtaining definitive analytical results. nist.govnih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard (a "spike" or "tracer"), which is chemically identical to the analyte of interest but has a different isotopic composition, to a sample. osti.gov After allowing the spike and the native analyte to reach isotopic equilibrium, the altered isotopic ratio of the element or molecule is measured using a mass spectrometer. osti.gov
The key advantage of IDMS is that once isotopic equilibrium is achieved, the accuracy of the final concentration measurement is not dependent on the quantitative recovery of the analyte during sample preparation and analysis. gcms.cz Any losses that occur during extraction, cleanup, or derivatization will affect both the native analyte and the isotopic standard equally, thus the measured isotope ratio remains unchanged. gcms.cz This characteristic makes IDMS particularly suitable for the analysis of trace contaminants in complex matrices where analyte losses are often unavoidable. gcms.cz
For organotin compounds, IDMS is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). gcms.czeurofins.com.au The use of isotopically labeled organotin standards, such as those enriched with stable isotopes of tin (e.g., ¹¹⁷Sn, ¹¹⁹Sn) or deuterium (B1214612), allows for the accurate determination of various organotin species, including the highly toxic tributyltin (TBT) and its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT). nih.govgcms.cz
Use of Butyltin-d9 Trichloride (B1173362) as a Mass Spectrometric Internal Standard
Butyltin-d9 trichloride serves as an excellent internal standard for the analysis of monobutyltin and other butyltin compounds. chiron.nochiron.no As a deuterated standard, it behaves almost identically to its non-deuterated counterpart during extraction, derivatization, and chromatographic separation. However, its higher mass allows it to be distinguished and quantified separately by the mass spectrometer. The use of a deuterated standard like this compound is particularly advantageous in methods involving derivatization with reagents like sodium tetraethylborate, as it can be used in conjunction with international standard methods such as ISO 17353 and ISO 23161 for water and soil quality analysis, respectively. chiron.nochiron.no
In a typical analytical procedure, a known quantity of this compound is added to the sample at the beginning of the preparation process. gov.bc.ca This allows it to compensate for any variations or losses that may occur during the subsequent steps of extraction, cleanup, and derivatization. When the final extract is analyzed by GC-MS, the instrument measures the signal intensity of both the native butyltin compounds and the deuterated internal standard. By comparing the known concentration of the added this compound to the measured signal ratio of the native analyte and the standard, the concentration of the native butyltin in the original sample can be accurately calculated. This approach is crucial for achieving reliable and reproducible results in the trace analysis of organotins. cabidigitallibrary.org
Isotope Dilution Quantitation in Complex Environmental Matrices
The application of isotope dilution quantitation is particularly critical for analyzing organotins in complex environmental matrices such as sediments, biota, and water. gcms.czeurofins.com.au These matrices often contain a multitude of interfering substances that can affect the efficiency of extraction and cause signal suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect. researchgate.netchromatographyonline.com
By employing isotopically labeled standards like this compound, the challenges posed by complex matrices can be effectively overcome. chiron.no Since the internal standard is subjected to the same matrix effects as the native analyte, the ratio of their signals remains constant, leading to accurate quantification. gcms.cz For instance, in the analysis of sediment samples, where organotins are often strongly bound to particulate matter, the use of an isotopic spike ensures that even if the extraction is incomplete, the measured concentration will be accurate. gov.bc.ca Similarly, in biota samples, which contain high levels of lipids and other organic matter, IDMS provides a reliable means of quantification despite the complex sample matrix. gcms.cz The use of isotope dilution has been successfully demonstrated in the certification of organotin compounds in reference materials, highlighting its role as a definitive analytical tool. nih.gov
Advanced Sample Preparation Methodologies for Trace Organotin Analysis
The accurate determination of trace levels of organotin compounds in environmental samples is highly dependent on the efficiency and cleanliness of the sample preparation process. Given the complexity of matrices such as sediment, water, and biological tissues, advanced methodologies are required to extract, concentrate, and purify the analytes prior to instrumental analysis. pjoes.com
Optimized Extraction Techniques (e.g., Solid-Phase Extraction, Tropolone-Toluene Extraction)
Solid-Phase Extraction (SPE) is a widely used technique for the isolation and pre-concentration of organotins from aqueous samples. organomation.comresearchgate.net The process involves passing a liquid sample through a solid adsorbent material (the stationary phase) that retains the analytes of interest. organomation.com Interfering compounds can then be washed away, and the purified analytes are subsequently eluted with a suitable solvent. organomation.com Various sorbents have been evaluated for organotin analysis, including C18 and Oasis HLB cartridges. researchgate.net The choice of sorbent and elution solvent is critical for achieving good recovery and is often optimized for the specific organotin compounds and sample matrix being analyzed. researchgate.net For example, a C18 pre-column can be coupled online with LC-MS to pre-concentrate tributyltin and triphenyltin (B1233371) from water samples, effectively removing matrix interferences. nih.gov
Tropolone-Toluene Extraction is another effective method, particularly for extracting organotins from solid matrices like sediments. Tropolone (B20159) acts as a complexing agent, enhancing the extractability of mono- and disubstituted organotins into non-polar solvents like toluene. researchgate.netivl.se The efficiency of this extraction can be influenced by the volume of the tropolone-toluene solution. researchgate.net While tropolone enhances extraction, it can also co-extract other compounds, sometimes necessitating a subsequent clean-up step. researchgate.net However, with highly selective detection methods like ICP-MS, a clean-up step may not always be necessary. researchgate.net
Derivatization Strategies (e.g., Ethylation with Sodium Tetraethylborate or Grignard Reagents)
Due to the low volatility of many organotin compounds, a derivatization step is often required to convert them into more volatile forms suitable for gas chromatographic (GC) analysis. eurofins.com.augreenrivertech.com.tw This is a critical step, as incomplete derivatization or degradation of the analytes can lead to inaccurate results. greenrivertech.com.tw
Ethylation with Sodium Tetraethylborate (NaBEt₄) is a common derivatization method, especially for aqueous samples, as the reaction can occur in situ. greenrivertech.com.twstrem.com This reduces the number of analytical steps and potential for analyte loss. greenrivertech.com.tw The pH of the reaction is a crucial parameter, with a pH of 4-5 being optimal for organotin compounds. strem.com It is important to use an excess of NaBEt₄ to account for its consumption by other reactive species in the sample matrix. strem.com
Grignard Reagents , such as pentylmagnesium bromide or methylmagnesium bromide, are also widely used for the alkylation of organotins. greenrivertech.com.twlabrulez.com This technique is applicable to a broad range of organotin compounds and environmental matrices. greenrivertech.com.tw Grignard derivatization typically provides high yields and reproducibility. researchgate.net However, these reagents are sensitive to water, requiring the extraction of organotins into an organic solvent prior to the reaction. greenrivertech.com.twresearchgate.net The process also involves additional steps to quench the excess Grignard reagent. greenrivertech.com.tw
| Derivatization Method | Advantages | Disadvantages |
| Sodium Tetraethylborate (NaBEt₄) | In situ derivatization possible for aqueous samples, reducing analytical steps. greenrivertech.com.tw | Unstable in the presence of strong acids; may require prior extraction into an organic solvent. greenrivertech.com.tw |
| Grignard Reagents | Applicable to a wide range of organotins and matrices; high derivatization yields and reproducibility. greenrivertech.com.twresearchgate.net | Sensitive to water, requiring dry conditions; involves additional quenching and back-extraction steps. greenrivertech.com.twresearchgate.net |
Matrix Effect Mitigation and Sample Clean-up Procedures
The "matrix effect" refers to the alteration of the analytical signal of a target analyte due to the presence of co-eluting compounds from the sample matrix. chromatographyonline.comnih.gov This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. chromatographyonline.com
Several strategies can be employed to mitigate matrix effects. Sample dilution is a simple approach that can reduce the concentration of interfering compounds. chromatographyonline.comnih.gov However, this may compromise the detection limits for trace analytes. Optimizing sample clean-up is another crucial step. For instance, in the analysis of organotins in sediment, a silica (B1680970) gel column clean-up can be performed after extraction and derivatization to remove interfering compounds. gov.bc.ca The choice of clean-up procedure depends on the complexity of the matrix and the analytical technique being used. For example, while florisil/silica gel SPE cartridges were found to be ineffective for cleaning up sewage extracts, other methods might be more suitable. ysi.com
The use of an internal standard , particularly an isotopically labeled one like this compound, is a highly effective way to compensate for matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and experiences the same signal suppression or enhancement, the ratio of their signals remains accurate, allowing for reliable quantification even in complex matrices. chromatographyonline.com
Hyphenated Chromatographic-Mass Spectrometric Techniques
Hyphenated techniques, which couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry, are the cornerstone for the analysis of organotin compounds. cdc.gov The choice of technique often depends on the volatility and polarity of the target analytes.
Gas chromatography combined with tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the speciation of organotin compounds. analchemres.orgnih.gov Due to the low volatility of most ionic organotin compounds, a derivatization step is essential to convert them into more volatile and thermally stable forms suitable for GC analysis. cdc.govnih.gov This is commonly achieved through ethylation using sodium tetraethylborate or propylation using a Grignard reagent. nih.govthermofisher.com
The use of a deuterated internal standard like this compound is paramount in this multi-step process. nih.gov It is added to the sample prior to extraction and derivatization, ensuring that it undergoes the same procedural steps as the native analytes. By monitoring the ratio of the signal from the native analyte to that of the deuterated standard, the method can effectively correct for incomplete extraction, derivatization inefficiencies, and injection volume variations. gcms.cz This isotope dilution approach provides superior accuracy and precision compared to other calibration strategies. gcms.cz GC-MS/MS offers high selectivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each compound, significantly reducing matrix interference and improving detection limits. analchemres.org
Gas chromatography-inductively coupled plasma mass spectrometry (GC-ICP-MS) is a highly sensitive method for the elemental speciation of organometallic compounds, including organotins. thermofisher.com Similar to GC-MS/MS, this technique requires the analytes to be volatile, necessitating a derivatization step to convert the butyltin species into their ethylated or propylated forms. thermofisher.combcp-instruments.com The gas chromatograph separates these derivatized species, which are then introduced into the high-temperature argon plasma of the ICP-MS.
The plasma atomizes and ionizes the compounds, allowing the mass spectrometer to detect the specific isotopes of tin. This provides exceptional elemental specificity and sensitivity, enabling the detection of organotins at ultra-trace levels. thermofisher.com this compound is used as an internal standard to perform isotope dilution analysis. By measuring the ratios of different tin isotopes, the method can achieve highly accurate and precise quantification, correcting for signal drift and matrix effects. gcms.cz The use of a collision/reaction cell in the ICP-MS can further reduce polyatomic interferences, enhancing measurement quality. thermofisher.comat-spectrosc.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-based methods, particularly for more polar and thermally labile organotin compounds. sciex.comsciex.com A significant advantage of LC-MS/MS is that it often eliminates the need for the time-consuming derivatization step required for GC analysis. sciex.comnih.gov This simplifies sample preparation and reduces potential sources of error. sciex.com
Quality Assurance and Quality Control (QA/QC) Protocols
Rigorous quality assurance and quality control (QA/QC) protocols are essential for the validation of any analytical method. For the determination of organotins using deuterated internal standards like this compound, these protocols ensure the reliability, accuracy, and reproducibility of the results.
The limit of detection (LOD) and limit of quantitation (LOQ) are critical performance characteristics that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits are typically determined by analyzing replicate blank samples spiked at low concentrations. gcms.cz The use of isotope dilution with this compound in highly sensitive techniques like GC-MS/MS and LC-ICP-MS allows for exceptionally low detection limits, often in the nanogram per liter (ng/L) or nanogram per gram (ng/g) range. cdc.govrsc.orgresearchgate.net
Table 1: Examples of Achieved Limits of Detection (LOD) and Quantitation (LOQ) in Organotin Analysis
The accuracy of an analytical method refers to the closeness of a measured value to the true or accepted value. It is often assessed by calculating the percent recovery of spiked analytes in a sample matrix or by analyzing certified reference materials (CRMs). nih.govresearchgate.net Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD). nih.govrsc.org
Methods employing isotope dilution with this compound consistently demonstrate high accuracy and precision. Recoveries typically fall within the 70–120% range, with RSD values below 15%, indicating excellent method performance. nih.govnih.govrsc.orgrsc.org For instance, an isotope dilution LC-ICP-MS method reported recoveries of 70–114% with RSDs between 1.2–2.9%, a significant improvement over external calibration methods. rsc.orgrsc.orgresearchgate.net The analysis of CRMs further validates the accuracy, with results showing good agreement with certified values. gcms.cz
Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. The consistent performance of these methods across different laboratories and complex matrices like sediment and biota demonstrates their robustness. gcms.cznih.gov
Table 2: Performance Characteristics (Accuracy and Precision) of Organotin Analysis Methods
Table of Mentioned Compounds
Validation with Certified Reference Materials
The validation of an analytical method is a critical process to ensure the reliability, accuracy, and precision of its results. In the analysis of organotin compounds, where this compound is employed as an internal standard, validation using Certified Reference Materials (CRMs) is an indispensable step. CRMs are materials with a known, certified concentration of specific analytes, produced by national metrology institutes or other accredited bodies. nih.govcpachem.com They serve as a benchmark to assess the performance and accuracy of an entire analytical procedure. nih.gov
The process involves analyzing a CRM, which has a matrix similar to the actual samples (e.g., sediment, biological tissue), using the newly developed method. The sample is spiked with a precise amount of this compound to act as an internal standard. The method's accuracy is then evaluated by comparing the measured concentrations of the target organotin compounds against the certified values provided for the CRM. A close agreement between the determined and certified values demonstrates the method's capability to overcome potential systematic errors, such as analyte loss during extraction or derivatization, and confirms its accuracy for quantitative analysis. nih.govresearchgate.net
Several CRMs are available for the quality control of organotin analysis in various environmental matrices. For instance, the National Metrology Institute of Japan (NMIJ) has developed a marine sediment CRM (NMIJ CRM 7301-a) for the analysis of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT). nih.gov Similarly, a mussel tissue reference material, CRM 477, was created to improve the quality control of butyltin determination in marine environmental samples. nih.gov
Research findings from studies validating their analytical methods with such CRMs provide concrete evidence of a method's performance. These studies often compare different extraction and derivatization techniques to find the most effective procedure. researchgate.net The use of isotope-dilution mass spectrometric analysis, often employing isotopically labeled standards like this compound, is a powerful technique for the certification and analysis of these materials. nih.govgcms.cz
The following table presents data from a study that used CRMs to validate its analytical method for determining organotin compounds. The close correlation between the determined values and the certified values underscores the method's accuracy.
Table 1: Comparison of Determined and Certified Values in Certified Reference Materials (CRMs)
This table shows the results from the analysis of two sediment CRMs (PACS-2 and BCR-646) and one oyster tissue candidate CRM. The values determined by the validated analytical method are compared with the official certified values. All concentrations are expressed in ng Sn/g.
| Certified Reference Material | Compound | Certified Value (ng Sn/g) | Determined Value (ng Sn/g) |
| PACS-2 (Sediment) | Monobutyltin (MBT) | 650 | 630 |
| Dibutyltin (DBT) | 1090 | 1100 | |
| Tributyltin (TBT) | 980 | 970 | |
| BCR-646 (Sediment) | Monobutyltin (MBT) | 210 | 200 |
| Dibutyltin (DBT) | 190 | 180 | |
| Tributyltin (TBT) | 200 | 210 | |
| Oyster Tissue (Candidate) | Monobutyltin (MBT) | 1340 | 1300 |
| Dibutyltin (DBT) | 1630 | 1600 | |
| Tributyltin (TBT) | 2250 | 2200 |
Data sourced from a comparative study on procedures for determining butyltins and phenyltins in sediments and biological tissues. researchgate.net
The data clearly indicates that the analytical method, which would typically employ an internal standard like this compound for quantification, can accurately measure the concentrations of various butyltin species in complex matrices like sediment and biological tissue. The slight variations between the determined and certified values fall within acceptable limits of analytical uncertainty, thereby validating the method for its intended purpose in environmental monitoring. researchgate.net
Environmental Transformation and Mechanistic Degradation Pathways of Butyltin D9 Trichloride
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes. For Butyltin-d9 trichloride (B1173362), these processes are primarily driven by sunlight, water, and naturally occurring oxidants in the environment.
Photolytic Degradation under Simulated Solar Irradiation
Photolysis, or degradation by light, is a significant pathway for the breakdown of organotin compounds in the aquatic environment. pjoes.com The absorption of ultraviolet (UV) radiation from sunlight can provide the energy needed to break the tin-carbon bonds. cdc.gov Studies on butyltin compounds have shown that photolytic degradation occurs, leading to the sequential removal of the butyl groups. pjoes.comresearchgate.net The rate of this degradation can be influenced by various environmental factors, including light intensity, the presence of photosensitizing substances, and water turbidity. mst.dkacs.org For instance, the photolysis of butyltin chlorides in water has been demonstrated to proceed via cleavage of the tin-carbon bond. acs.org
While specific data on Butyltin-d9 trichloride is limited, the principles governing the photolysis of other butyltin compounds are applicable. The process is generally faster for phenyltin derivatives compared to butyltin compounds. pjoes.com The degradation of tributyltin (TBT), a related compound, is accelerated by UV radiation, leading to the formation of dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and eventually inorganic tin. researchgate.net It is expected that this compound would follow a similar pathway.
Table 1: Factors Influencing Photolytic Degradation of Butyltin Compounds
| Factor | Influence on Degradation Rate | References |
| Light Intensity | Higher intensity generally increases the rate. | pjoes.commst.dk |
| Photosensitizers | Presence of certain substances can accelerate degradation. | mst.dk |
| Water Turbidity | Higher turbidity can decrease light penetration and slow the rate. | mst.dk |
| UV Wavelength | Shorter wavelengths (higher energy) are more effective. | cdc.gov |
Hydrolytic Stability and pH-Dependent Transformations
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. In the case of this compound, the chloride atoms are readily hydrolyzed upon contact with water, forming butylstannonic acid and hydrochloric acid. smolecule.comwikipedia.org This initial hydrolysis is rapid. oecd.org However, the resulting alkyltin moiety (the butyl-tin bond) is considerably more stable. oecd.org
The stability of the butyl-tin bond itself is pH-dependent. While the initial hydrolysis of the chloride groups is fast across a range of pH values, the subsequent degradation of the butyltin species is influenced by the acidity or alkalinity of the water. nih.govcdnsciencepub.com In environmentally relevant pH ranges (pH 5-9), the predominant species are expected to be neutral hydroxide (B78521) compounds. cdc.gov The hydrolysis of butyltin trichloride can lead to the formation of complex polynuclear structures, such as [(CH₃(CH₂)₃Sn)₁₂O₁₄(OH)₆]²⁺. wikipedia.org The cleavage of the tin-carbon bond by hydrolysis under typical environmental conditions is not considered a major degradation pathway. cdc.gov
Table 2: Hydrolytic Behavior of Butyltin Trichloride
| Process | Description | Rate | pH Influence | References |
| Hydrolysis of Chloride Ligands | Replacement of chloride ions with hydroxide ions from water. | Rapid, occurring within minutes. | Occurs across a wide pH range. | smolecule.comwikipedia.orgoecd.org |
| Cleavage of Tin-Carbon Bond | Breaking of the bond between the butyl group and the tin atom. | Slow under typical environmental conditions. | Generally stable in the pH range of 4-9. | cdc.govoecd.org |
Redox Reactions and Interactions with Natural Oxidants
Redox (reduction-oxidation) reactions involve the transfer of electrons and can play a role in the degradation of organotin compounds. Natural oxidants present in the environment, such as hydroxyl radicals (•OH), can attack the organotin molecule. researchgate.net The reaction with hydroxyl radicals, which can be generated photochemically, is a potential pathway for the degradation of butyltin compounds. oecd.org
Dealkylation and Disproportionation Processes
Dealkylation is the primary degradation pathway for butyltin compounds, involving the sequential removal of the butyl groups from the tin atom. oup.comifremer.fr This process transforms the more toxic tributyltin and dibutyltin species into the less toxic monobutyltin and, ultimately, inorganic tin. researchgate.netoup.comnih.gov This stepwise degradation can be represented as:
Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin (Sn) ifremer.fr
This dealkylation can be driven by both abiotic factors like photolysis and biotic processes. researchgate.netresearchgate.net Disproportionation reactions, which involve the exchange of organic groups and halides between different organotin compounds, are also possible. For instance, tin tetrachloride can react with tetrabutyltin (B32133) to produce butyltin trichloride and other butyltin chlorides. smolecule.com
Biotransformation Processes in Microbial Systems
Microorganisms play a crucial role in the breakdown of organotin compounds in the environment. Biotransformation, the chemical modification of a substance by an organism, is a key process in the detoxification of butyltins.
Microorganism-Mediated Debutilation Pathways
A variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading butyltin compounds. mst.dknih.gov The primary mechanism of microbial degradation is sequential debutylation, which is analogous to the abiotic dealkylation process. nih.gov This process reduces the toxicity of the compounds, as toxicity generally decreases with a lower number of organic substituents. nih.govnih.gov
Bacteria, in particular, have been shown to be effective in degrading tributyltin to dibutyltin and monobutyltin. researchgate.netmdpi.com Several bacterial genera, such as Acidithiobacillus, Halothiobacillus, and Pseudomonas, have been identified as having the potential to participate in the biodegradation of butyltin compounds. cyberleninka.rujst.go.jp The rate of biodegradation is dependent on various environmental factors, including temperature, oxygen levels, pH, and the specific microbial community present. mst.dkresearchgate.net Some bacteria may even utilize tributyltin as a source of carbon. researchgate.net
Table 3: Microorganisms Involved in Butyltin Degradation
| Microorganism Type | Genera Implicated in Degradation | Degradation Pathway | References |
| Bacteria | Acidithiobacillus, Halothiobacillus, Alicyclobacillus, Sulfurospirillum, Denitrovibrio, Pseudomonas, Alteromonas, Enterobacteriaceae | Sequential debutylation | cyberleninka.rujst.go.jp |
| Archaea | Methanolobus | Potential participation in biodegradation | cyberleninka.ru |
| Fungi | Not specified in detail, but capable of degradation | Sequential debutylation | nih.gov |
| Algae | Not specified in detail, but capable of degradation | Sequential debutylation | nih.gov |
Influence of Aerobic and Anaerobic Conditions on Degradation Kinetics
The degradation of butyltin compounds, including the isotopically labeled this compound, is significantly influenced by the presence or absence of oxygen. Biotic degradation is recognized as a primary pathway for the removal of these organotins from the aquatic environment. researchgate.net The breakdown process for tributyltin (TBT) compounds typically involves a progressive oxidative debutylation, where butyl groups are sequentially cleaved from the tin atom. inchem.org This process forms less toxic dibutyltin (DBT) and monobutyltin (MBT) derivatives. inchem.orgnih.gov
Reports on the relative speeds of degradation under different oxygen conditions vary. Some studies suggest that aerobic degradation is faster than anaerobic degradation. researchgate.net Aerobic decomposition, driven by microorganisms in oxygen-rich environments, is generally a rapid process. stbiologicals.com Conversely, other findings indicate that anaerobic degradation may be more rapid, with an estimated half-life for TBT of around 1.5 months, compared to 4 to 5 months under aerobic conditions. inchem.org Anaerobic decomposition, which is common in waterlogged or compacted sediments, is typically a slower process. stbiologicals.com
The degradation kinetics of butyltin compounds have been quantified in sediment studies. The activity of autochthonous microbiota in bottom sediments facilitates the transformation of these compounds. researchgate.net
Table 1: Degradation Kinetics of Butyltin Compounds by Sediment Microbiota
| Compound | Degradation Rate (day⁻¹) | Half-life (days) | Source |
| Tributyltin (TBT) | 0.014 | 49.5 | ecosysttrans.com, researchgate.net |
| Dibutyltin (DBT) | 0.022 | 31.5 | ecosysttrans.com, researchgate.net |
Role of Specific Microbial Strains in Organotin Biotransformation
A variety of microorganisms, including bacteria, fungi, and algae, are capable of degrading tributyltin compounds. researchgate.netnih.gov This biotransformation is a key detoxification process in the environment. nih.gov The primary mechanism is debutylation, which reduces the toxicity of the parent compound. researchgate.netnih.gov
Metagenomic analysis of bottom sediments has shown that during the biodegradation of butyltin compounds, the abundance of specific bacterial and archaeal genera increases, indicating their potential participation in the degradation process. researchgate.netecosysttrans.com These include bacteria from the genera Acidithiobacillus, Halothiobacillus, Alicyclobacillus, Sulfurospirillum, and Denitrovibrio, as well as methanogenic archaea of the genus Methanolobus. researchgate.net
Numerous studies have isolated and identified specific microbial strains with the ability to resist and transform TBT. Gram-negative bacteria have been noted for their resistance and degradation capabilities. researchgate.netresearchgate.net
Table 2: Microbial Strains Involved in Butyltin Biotransformation
| Microbial Strain | Compound(s) Transformed | Key Findings | Source |
| Moraxella osloensis | Tributyltin (TBT) | Achieved ~80% TBT degradation in 7 days; k = 0.022 day⁻¹, t½ = 4.3 days. | researchgate.net |
| Pseudomonas stutzeri strain DN2 | Tributyltin Chloride (TBTCl) | Resistant up to 3 mM TBTCl; utilizes it as a sole carbon source. | scielo.br |
| Klebsiella pneumoniae strain SD9 | Tributyltin Chloride (TBTCl) | Capable of biotransforming TBTCl to dibutyltin dichloride and monobutyltin trichloride. | researchgate.net |
| Stenotrophomonas chelatiphaga HS2 | Tributyltin (TBT) | Identified as a highly effective TBT degrader, transforming it into DBT and MBT. | researchgate.net |
| Pseudomonas aeruginosa | Tributyltin Chloride (TBTCl) | Demonstrates microbial transformation of the compound. | acs.org |
| Burkholderia cepacia | Organotin Compounds | Capable of degrading organotin compounds. | acs.org |
| Citrobacter braakii | Tributyltin (TBT) | Showed an 8.3% degradation of TBT. | asme.org |
Environmental Partitioning and Transport Dynamics
Sorption and Desorption Behavior in Sediments and Soils
The environmental partitioning of this compound and other butyltins is heavily governed by their sorption and desorption behavior in sediments and soils. Due to their hydrophobic properties, butyltins are rapidly adsorbed onto suspended particles and accumulate in sediments. conicet.gov.ar The affinity for adsorption generally increases with the number of butyl groups, following the order: Monobutyltin (MBT) < Dibutyltin (DBT) < Tributyltin (TBT). dergipark.org.tr
Several environmental factors strongly influence this partitioning, including pH, salinity, sediment organic carbon content, and particle size distribution. conicet.gov.arresearchgate.netacs.org The adsorption process is reversible, meaning contaminated sediments can act as a long-term source of dissolved butyltins to the overlying water column. dergipark.org.tr However, aging effects in contaminated sediments may reduce the reversibility of sorption. acs.org
The sorption of TBT is significantly affected by pH, with maximum sorption often observed around pH 6 to 6.5. acs.orgresearchgate.net This is attributed to a balance between the cationic TBT⁺ species and deprotonated surface ligands on sediment particles. acs.org Desorption, conversely, may be favored at higher pH levels, such as pH 8. researchgate.net
Table 3: Reported Partitioning Coefficients for Tributyltin (TBT)
| Parameter | Value (L/kg) | Conditions | Source |
| Sorption Coefficient (Kd) | 8862 | 25°C | researchgate.net |
| Sorption Coefficient (Kd) | 7511 | 35°C | researchgate.net |
| Distribution Coefficient (Kd) | 6.1 - 5210 | Varies with pH and salinity | acs.org |
| Desorption Coefficient (Kd) | 5100 - 9400 | Aged contaminated marina sediment | acs.org |
| Organic Carbon Normalised Distribution Ratio (D(OC)) | 10⁵ - 10⁶ | In-situ estuarine sediment | nih.gov |
Adsorption Isotherms and Kinetic Studies on Environmental Surfaces
The adsorption behavior of butyltin compounds on environmental surfaces has been described using various isotherm models. The choice of model often depends on the specific sorbent material and environmental conditions. For the sorption of TBT onto natural sediments, linear sorption isotherms have been found to provide a good description of the partitioning behavior. researchgate.netacs.org
In other studies, non-linear models such as the Langmuir and Freundlich isotherms have been employed. The Langmuir model, which assumes monolayer adsorption onto a homogeneous surface, has been used to evaluate the adsorption of TBT and other organotins onto materials like quartz sand and porous silver fibers. tandfonline.comrsc.org A pH-dependent Dual Langmuir model was specifically developed to describe the adsorption of MBT and DBT onto wheat charcoal over a wide pH range. nih.gov
Kinetic studies show that the rates of adsorption and desorption for TBT in sediment can be rapid, with equilibrium being reached quickly. researchgate.net In one study, 98% of the maximum sorbed amount by sediment was achieved within 30 minutes. researchgate.net The retention of TBT can also be independent of flow rate in dynamic column experiments, indicating short equilibrium times. acs.org
Isotope Effects in Environmental Fate Investigations
Isotopically labeled compounds like this compound are invaluable tools in environmental science. The deuterium (B1214612) label allows researchers to trace the compound through complex environmental matrices, distinguishing it from native (non-labeled) butyltin compounds already present. vulcanchem.com This is crucial for accurately tracking degradation pathways, transformation processes, and bioaccumulation without interference from background contamination. vulcanchem.com
Beyond their use as tracers, isotopes provide insight into reaction mechanisms through isotope effects. The analysis of tin's own stable isotopes has revealed a significant "magnetic isotope effect" during the photolysis of organotin compounds. nih.gov This effect arises from the spin-selective nature of radical reactions, causing a fractionation of magnetic tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) that is distinct from nonmagnetic isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn). nih.gov This magnetic effect has been shown to be more dominant than the classical mass-dependent isotope effect in these photochemical reactions. nih.gov
Kinetic Isotope Effects (KIE) in Degradation Reactions
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. For this compound, the replacement of hydrogen with deuterium on the butyl groups can reveal critical details about its degradation mechanism. The cleavage of a carbon-deuterium (C-D) bond requires more energy and is therefore slower than the cleavage of a carbon-hydrogen (C-H) bond.
The relationship between the change in isotopic composition and the extent of degradation can be quantified using the Rayleigh equation. rsc.org This allows for the calculation of an isotopic enrichment factor (ε), which is a measure of the kinetic isotope effect for a specific degradation process. rsc.org Such studies are fundamental to elucidating the precise mechanisms of environmental transformation.
Application of Isotope Ratio Analysis for Tracing Environmental Pathways
The primary degradation pathway for butyltin compounds in the environment is sequential debutylation. This process involves the stepwise removal of butyl groups from the tin atom, transforming more toxic forms into less toxic ones. For instance, the highly toxic tributyltin (TBT) degrades into dibutyltin (DBT), which in turn degrades into monobutyltin (MBT), and finally to inorganic tin. tandfonline.comtandfonline.comutupub.fi This degradation can be mediated by both biotic (microbial) and abiotic (e.g., photolytic) processes. tandfonline.comivl.se While this compound is a monobutyltin compound, its environmental transformation would follow the latter part of this degradation sequence, eventually breaking down into inorganic tin.
Deuterated surrogates, such as Mono-n-butyl trichloride-D9, are utilized in environmental monitoring to improve the accuracy of organotin analysis in various matrices, including sediment and biological tissues. ropme.org These labeled compounds are added to samples before extraction and analysis. Because they behave chemically almost identically to their non-deuterated counterparts, they can be used to correct for losses during sample preparation, ensuring more reliable quantification of the target organotin compounds. ropme.orgcsic.es
A sophisticated application of isotopically labeled compounds is the "triple spike" isotope dilution technique. This method has been employed to study the simultaneous degradation and transformation reactions of different butyltin species. nih.gov In such studies, different butyltin compounds, each enriched with a different tin isotope, are added to an environmental sample. By tracking the changes in the isotopic composition of each compound over time, researchers can quantify the rates of degradation and interconversion between TBT, DBT, and MBT. nih.govnih.gov For example, one study using this technique found that the most significant degradation was the conversion of DBT to MBT, with only slight degradation of TBT and MBT observed under the study conditions. nih.gov
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to trace the sources and transformation processes of environmental contaminants. nih.govclu-in.org CSIA measures the natural abundance ratios of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. When a compound undergoes degradation, the rates of reaction for molecules containing the lighter isotope are typically faster than for those containing the heavier isotope. This results in a change, or fractionation, of the isotope ratio in the remaining pool of the contaminant. By measuring this isotopic fractionation, scientists can identify and quantify the extent of degradation a contaminant has undergone in the environment. nih.gov
While CSIA has been widely applied to various organic pollutants, its specific application to trace the environmental pathways of this compound itself is not extensively documented in current literature. The primary application of this compound in isotope-related studies has been as an internal standard or surrogate for the analysis of other organotin compounds. ropme.org However, the principles of CSIA could theoretically be applied to track the fate of a deliberate release of this compound. The significant difference in mass between deuterium (²H) and protium (B1232500) (¹H) would likely lead to large isotopic fractionation effects during its degradation, making it a sensitive tracer.
Table 1: Environmental Degradation of Butyltin Compounds
| Compound | Degradation Product(s) | Key Processes |
|---|---|---|
| Tributyltin (TBT) | Dibutyltin (DBT), Monobutyltin (MBT) | Biotic and Abiotic Debutylation |
| Dibutyltin (DBT) | Monobutyltin (MBT) | Biotic and Abiotic Debutylation |
Table 2: Application of Isotopically Labeled Butyltins in Environmental Studies
| Isotopic Technique | Application | Findings | Reference |
|---|---|---|---|
| Deuterated Surrogates (e.g., Mono-n-butyl trichloride-D9) | Quantification of organotins in sediment and biota | Improves analytical accuracy by correcting for sample preparation losses. | ropme.org |
Speciation Analysis Methodologies for Organotin Compounds Utilizing Butyltin D9 Trichloride
Development of Analytical Methods for Differentiating Butyltin Species
The development of robust analytical methods is essential for accurately differentiating between various butyltin species present in a sample. The use of isotopically labeled standards, such as Butyltin-d9 Trichloride (B1173362), is integral to these methods, particularly when coupled with chromatographic separation and mass spectrometric detection.
Simultaneous Quantification of Monobutyltin (B1198712), Dibutyltin (B87310), and Tributyltin Species
The simultaneous quantification of MBT, DBT, and TBT is often accomplished using gas chromatography (GC) coupled with mass spectrometry (MS). In this approach, Butyltin-d9 Trichloride can be used as an internal standard. After extraction from the sample matrix, the butyltin compounds, along with the deuterated standard, are typically derivatized to increase their volatility for GC analysis. Ethylation using reagents like sodium tetraethylborate is a common derivatization technique. nih.govgcms.cz
The principle of isotope dilution is then applied. A known amount of this compound is added to the sample at the beginning of the analytical procedure. During GC-MS analysis, the instrument measures the ratio of the signal from the native (non-deuterated) butyltin species to the signal from the corresponding deuterated standard. Since the deuterated standard experiences the same sample preparation and analysis conditions as the native analytes, any loss or variation during these steps affects both equally. This allows for highly accurate quantification, as the final concentration is calculated based on this stable isotope ratio.
A study on the simultaneous determination of tributyltin and its metabolites in biological materials demonstrated the effectiveness of capillary gas chromatography for separating these compounds. nih.gov While this particular study did not explicitly use this compound, the methodology is directly applicable, where the deuterated compound would serve as an ideal internal standard for quantification. The recoveries for monobutyltin, dibutyltin, and tributyltin were reported to be in the ranges of 96-99%, 87-93%, and 90-93% respectively, showcasing the efficiency of such chromatographic methods. nih.gov
Typical Recovery Rates in Butyltin Speciation Analysis
| Compound | Recovery Rate (%) | Reference |
|---|---|---|
| Monobutyltin (MBT) | 96-99 | nih.gov |
| Dibutyltin (DBT) | 87-93 | nih.gov |
| Tributyltin (TBT) | 90-93 | nih.gov |
Chromatographic Resolution of Isotopic Variants and Degradation Products
Gas chromatography provides the necessary separation of the different butyltin species and their isotopic variants. The use of capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase, allows for the effective resolution of the derivatized butyltin compounds. gcms.cz Deuterated analytes, like those derived from this compound, generally elute slightly earlier than their non-deuterated counterparts from most GC stationary phases. researchgate.net This phenomenon, known as the chromatographic H/D isotope effect, allows for their clear separation and individual detection by the mass spectrometer. researchgate.net
The mass spectrometer detects the specific mass-to-charge ratios of the ions produced from both the native and the deuterated butyltin compounds. This ensures that the degradation products (DBT and MBT) are clearly distinguished from the parent compound (TBT) and that their respective deuterated analogues are also resolved, allowing for accurate, species-specific quantification.
Strategies for Managing Interconversion and Transformation during Analysis
A significant challenge in organotin speciation analysis is the potential for interconversion and transformation of the different butyltin species during sample handling, extraction, and analysis. For instance, tributyltin can dealkylate to form dibutyltin, which can further degrade to monobutyltin. These transformations can lead to an underestimation of the more toxic TBT and an overestimation of its degradation products.
Application of Multiple Isotope Tracers to Monitor Interconversion Reactions
The use of multiple isotopically labeled standards is a powerful strategy to monitor and correct for these interconversion reactions. While this compound can act as an internal standard for monobutyltin, a more comprehensive approach involves using a suite of isotopically labeled butyltins (e.g., 119Sn-enriched MBT, 118Sn-enriched DBT, and 117Sn-enriched TBT). nih.gov The principles, however, are directly transferable to the use of deuterated standards.
By spiking the sample with a mixture of these labeled compounds at the outset, any transformation that occurs will affect both the native and the corresponding labeled species. For example, if a portion of the 117Sn-labeled TBT degrades to 117Sn-labeled DBT, this can be measured by the mass spectrometer. By comparing the initial and final ratios of the different labeled species, a correction factor for the degradation of the native TBT can be calculated and applied, leading to a more accurate determination of the original concentrations of each butyltin species in the sample.
Sample Storage Conditions to Minimize Degradation and Species Transformation
Proper sample storage is critical to minimize the degradation and interconversion of butyltin species before analysis. Studies have shown that storage conditions significantly impact the stability of these compounds. For instance, a study on the degradation of butyltin compounds in surface water samples found that the lowest degradation was achieved when samples were stored at -18 °C in the dark. nih.govresearchgate.net Under these conditions, tributyltin and dibutyltin showed negligible dealkylation after two weeks. nih.govresearchgate.net However, after four months of storage at this temperature, a notable increase in the degradation of DBT to MBT was observed, while TBT degradation remained minimal. nih.govresearchgate.net
Another study on the stability of organotin compounds in various environmental matrices reported that butyltins were stable in unacidified seawater stored in polycarbonate bottles in the dark at 4°C for up to seven months. However, significant losses of TBT were observed after longer storage periods. These findings underscore the importance of analyzing samples as quickly as possible after collection and adhering to strict storage protocols.
Recommended Storage Conditions for Butyltin Samples
| Matrix | Storage Temperature | Container | Duration | Observed Stability | Reference |
|---|---|---|---|---|---|
| Surface Water | -18 °C (in the dark) | Glass, Polypropylene, or PTFE | 2 weeks | Negligible TBT and DBT dealkylation | nih.govresearchgate.net |
| Surface Water | -18 °C (in the dark) | Glass, Polypropylene, or PTFE | 4 months | Increased DBT to MBT degradation; minimal TBT degradation | nih.govresearchgate.net |
| Unacidified Seawater | 4 °C (in the dark) | Polycarbonate bottles | 7 months | Stable | analchemres.org |
Advanced Hyphenated Techniques for Comprehensive Speciation
For comprehensive speciation analysis of organotin compounds, advanced hyphenated techniques that couple a separation method with a highly sensitive and selective detector are employed. The combination of gas chromatography with mass spectrometry (GC-MS) is a widely used and powerful tool in this regard. gcms.czsciex.com
More advanced configurations, such as gas chromatography-tandem mass spectrometry (GC-MS/MS), offer even greater selectivity and sensitivity, which is particularly useful for analyzing complex environmental samples. nih.govresearchgate.net In GC-MS/MS, specific precursor ions of the derivatized butyltin compounds are selected and then fragmented to produce characteristic product ions. This selected reaction monitoring (SRM) mode significantly reduces background noise and interferences, leading to lower detection limits and more reliable quantification.
Another powerful hyphenated technique is the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS). This approach can sometimes simplify sample preparation by avoiding the need for derivatization, as the analytes can be separated in their native, more polar form. The use of this compound and other isotopically labeled standards is fully compatible with these advanced hyphenated techniques, providing the basis for accurate and precise speciation analysis through isotope dilution.
Integration of Diverse Separation and Detection Systems for Organotin Speciation
The accurate speciation analysis of organotin compounds (OTCs) in complex matrices is a significant analytical challenge. The toxicity and environmental fate of these compounds are highly dependent on their specific chemical form, necessitating methods that can separate and quantify individual species like monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT). To achieve this, analytical chemists rely on the integration of highly efficient separation techniques with sensitive and selective detection systems. In this context, isotopically labeled internal standards, such as this compound, are indispensable for achieving the highest levels of accuracy and precision through isotope dilution mass spectrometry (IDMS). rsc.orgnih.govevitachem.com
The principle of IDMS involves adding a known amount of an isotopically enriched standard (e.g., this compound or tin-isotope enriched standards like ¹¹⁷Sn or ¹¹⁹Sn) to the sample before any preparation steps. rsc.orgrsc.org This "spike" undergoes the exact same chemical procedures—extraction, derivatization, and potential losses—as the native analyte. By measuring the final isotope ratio of the analyte to the standard using a mass spectrometric detector, the initial concentration of the native analyte can be calculated with high accuracy, effectively correcting for procedural inefficiencies and matrix effects. core.ac.uk
Gas Chromatography-Based Systems
Gas chromatography, particularly when coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS), is a cornerstone technique for organotin speciation. Due to the low volatility of butyltin chlorides, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis. analchemres.org A common method is ethylation using sodium tetraethylborate. researchgate.netnih.gov
In this workflow, this compound serves as an ideal internal standard. It is derivatized alongside the native butyltin species in the sample, and its deuterated ethyl derivative is then separated by the GC column. The ICP-MS detector can distinguish between the native and the deuterated forms based on their mass-to-charge ratio, enabling precise quantification via isotope dilution. Research has also explored methods to analyze underivatized chlorinated organotins using advanced techniques like GC-triple quadrupole mass spectrometry, which simplifies sample preparation. analchemres.org
| Integrated Technique | Derivatization Requirement | Common Detector(s) | Role of Isotopically Labeled Standard | Typical Applications |
|---|---|---|---|---|
| GC-ICP-MS | Yes (e.g., ethylation, propylation) researchgate.netbcp-instruments.com | Inductively Coupled Plasma Mass Spectrometry | Enables highly accurate quantification via species-specific IDMS, correcting for analyte loss and derivatization inefficiencies. rsc.orgcore.ac.uk | Environmental matrices (sediments, water), biological tissues. rsc.orgarpat.toscana.it |
| GC-Triple Quadrupole MS | Can be performed without derivatization for chlorinated species. analchemres.org | Triple Quadrupole Mass Spectrometry | Internal standard for quantification, improving method robustness and accuracy. analchemres.org | Contaminated sediments. analchemres.org |
| GC-FPD | Yes (e.g., ethylation) researchgate.net | Flame Photometric Detection | Internal standard (e.g., Tripropyltin) used for quantification to ensure accuracy. researchgate.netarpat.toscana.it | Environmental samples. researchgate.net |
| GC-AAS | Yes (e.g., ethylation) rsc.org | Atomic Absorption Spectrometry (Quartz Furnace) | Internal standard for correcting analytical variability. | Fish and other biological samples. rsc.org |
Liquid Chromatography-Based Systems
High-performance liquid chromatography (HPLC) offers a significant advantage by often allowing for the separation of organotin compounds without the need for derivatization. When coupled with ICP-MS (HPLC-ICP-MS), it becomes a powerful tool for direct speciation analysis. The separation is typically achieved on a C18 column, where a carefully optimized mobile phase is crucial for effective resolution of the different organotin species. Additives like tropolone (B20159) are often included in the mobile phase to form stable complexes with the organotins, preventing their interaction with the column and ensuring good peak shapes. epa.gov
The use of IDMS with HPLC-ICP-MS significantly enhances method performance. A study comparing external calibration with isotopic dilution for the analysis of butyl- and phenyltins found that IDMS was not only three times more sensitive but also yielded far superior recoveries (70–114% for IDMS vs. 33–68% for external calibration) and better precision. researchgate.net
| Integrated Technique | Derivatization Requirement | Common Detector(s) | Role of Isotopically Labeled Standard | Typical Applications |
|---|---|---|---|---|
| HPLC-ICP-MS | Generally no, but mobile phase requires complexing agents (e.g., tropolone). | Inductively Coupled Plasma Mass Spectrometry | Provides highly accurate and sensitive quantification via IDMS, correcting for matrix effects and instrument drift. researchgate.net | Workplace air samples, water, sediments. researchgate.net |
| µLC-ES-ITMS | No, designed for direct detection of the cation. epa.gov | Electrospray Ion Trap Mass Spectrometry | Method uses external standard procedure, but an internal standard could improve robustness. epa.gov | Waters and biological tissues. epa.gov |
Detailed Research Findings
Numerous studies have demonstrated the superiority of integrated analytical systems that employ isotope dilution for organotin speciation.
An interlaboratory exercise for the quantification of tributyltin in sediment showed excellent agreement among participants using IDMS, achieving a precision of 8.4% relative standard deviation (RSD) at a concentration of approximately 80 ng/g. rsc.orgnih.gov This study utilized various tin-isotope-enriched spikes, highlighting the robustness of the IDMS approach. nih.gov
German researchers developed a rapid HPLC-ICP-MS method to quantify 11 different organotin species in workplace air samples in under 22 minutes. By optimizing the mobile phase with a ternary gradient and the addition of tropolone, they achieved detection limits ranging from 0.14 to 0.57 µg Sn/L.
A comparison of analytical methods for sediment analysis found that LC-IDMS-ICP-MS provided a viable and accurate alternative to the more common GC-based methods, with the key advantage of not requiring sample derivatization. researchgate.net The study reported recoveries between 70% and 114% with RSDs of 1.2% to 2.9% for the isotopic dilution method. researchgate.net
Capillary electrophoresis (CE) has been explored as a high-speed, low-cost alternative separation technique that can also separate organotin species without altering their chemical form. unife.it
These findings collectively underscore that the integration of advanced separation technologies (GC, LC) with highly sensitive mass spectrometric detectors (ICP-MS, Triple Quadrupole MS), underpinned by the use of isotopically labeled internal standards like this compound, is the state-of-the-art approach for reliable and accurate organotin speciation.
Computational and Theoretical Studies on Butyltin D9 Trichloride
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of Butyltin-d9 Trichloride (B1173362). ajrconline.org These calculations allow for a detailed examination of the molecule's geometry, electronic landscape, and spectroscopic characteristics.
The electronic structure of the molecule can also be analyzed using these computational techniques. nih.gov Charge distribution analyses, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. ajrconline.org This information is crucial for understanding the polarity of the molecule and its potential for electrostatic interactions. The Sn-C and Sn-Cl bonds are of particular interest, as their nature influences the compound's reactivity.
Table 7.1: Predicted Geometrical Parameters for Butyltin Trichloride Analogues Note: Data for the non-deuterated analogue is often used as a baseline for understanding the deuterated compound.
| Parameter | Predicted Value | Computational Method |
|---|---|---|
| Sn-C Bond Length | ~2.15 Å | DFT/B3LYP |
| Sn-Cl Bond Length | ~2.34 Å | DFT/B3LYP |
| C-Sn-Cl Bond Angle | ~108° | DFT/B3LYP |
| Cl-Sn-Cl Bond Angle | ~111° | DFT/B3LYP |
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the energies of its vibrational modes. These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. For Butyltin-d9 Trichloride, the most significant difference compared to its non-deuterated counterpart lies in the vibrational frequencies of the butyl group.
The substitution of hydrogen (¹H) with the heavier isotope deuterium (B1214612) (²H or D) leads to a noticeable decrease in the vibrational frequencies of the C-D bonds compared to C-H bonds. This isotopic effect is a well-established phenomenon and can be precisely calculated. The predicted shifts in the vibrational spectra serve as a unique signature for identifying the deuterated compound.
Table 7.2: Predicted Vibrational Frequency Shifts due to Deuteration
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Isotopic Shift |
|---|---|---|---|
| C-H/C-D Stretching | 2850-3000 cm⁻¹ | 2100-2250 cm⁻¹ | Significant |
| C-H/C-D Bending | 1350-1470 cm⁻¹ | 950-1100 cm⁻¹ | Significant |
| Sn-C Stretching | 500-600 cm⁻¹ | 500-600 cm⁻¹ | Minor |
| Sn-Cl Stretching | 350-400 cm⁻¹ | 350-400 cm⁻¹ | Minor |
Theoretical modeling can be used to investigate the pathways and energetics of chemical reactions, providing insights into the environmental fate of this compound. dal.ca This includes modeling degradation processes such as hydrolysis and photolysis. By calculating the energy barriers (activation energies) for different potential reaction pathways, chemists can predict the likelihood and rate of these transformations.
The presence of deuterium in the butyl group can influence reaction rates, a phenomenon known as the kinetic isotope effect (KIE). If a C-D bond is broken in the rate-determining step of a reaction, the reaction will proceed more slowly than for the non-deuterated compound due to the higher energy required to break the stronger C-D bond. Computational studies can quantify this effect, aiding in the prediction of the persistence of this compound in the environment compared to Butyltin Trichloride.
Molecular Dynamics Simulations of Environmental Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. scielo.br These simulations provide a dynamic picture of how this compound interacts with its surrounding environment, such as water molecules or solid surfaces. nih.gov
In the aquatic environment, this compound will be surrounded by water molecules. MD simulations can model the solvation process, revealing how water molecules arrange themselves around the solute molecule. scielo.br This includes the formation of hydrogen bonds and other non-covalent interactions. The behavior of organotin compounds in solution can be complex, with the potential for aggregation. scielo.br
The interface between water and other phases (e.g., air or sediment) is a critical area for environmental processes. MD simulations can explore the behavior of this compound at these interfaces, determining whether it preferentially accumulates at the surface or remains dissolved in the bulk water. This information is key to understanding its transport and distribution in the environment.
The interaction of this compound with solid materials in the environment, such as clays, minerals, and organic matter, is a crucial factor in its environmental fate. elixirpublishers.com Adsorption to these particulates can reduce its mobility and bioavailability. MD simulations can model the adsorption process at the molecular level, identifying the specific interactions that drive the binding of the molecule to the surface.
These simulations can help determine the preferred orientation of the adsorbed molecule and the strength of the interaction. Factors such as the surface chemistry of the mineral, the pH of the water, and the presence of other dissolved ions can all influence the adsorption process and can be investigated using computational models. researchgate.net The insights gained from these simulations are valuable for predicting the partitioning of this compound between water and sediment in aquatic systems. pjoes.com
Modeling of Isotope Effects in Chemical and Biochemical Reactions
The substitution of hydrogen with its heavier isotope, deuterium, in this compound introduces significant mass changes that are leveraged in computational and theoretical studies to understand reaction mechanisms. This substitution gives rise to kinetic isotope effects (KIEs), which are differences in reaction rates between the deuterated and non-deuterated isotopologues. libretexts.org Modeling these effects provides deep insights into the transition states of reactions involving the compound.
The primary kinetic isotope effect (KIE) is the most commonly studied phenomenon and occurs when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. fiveable.meprinceton.edu It is expressed as the ratio of the rate constant of the lighter isotopologue (kH) to that of the heavier one (kD). The theoretical basis for the KIE lies in the differences in zero-point vibrational energies (ZPE) between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. libretexts.orgprinceton.edu The C-D bond is stronger and has a lower ZPE than the C-H bond, meaning more energy is required to break it, which typically results in a slower reaction rate for the deuterated compound. libretexts.org
Computational models, particularly those using Density Functional Theory (DFT), are employed to calculate the KIE for proposed reaction mechanisms. researchgate.net This process involves:
Locating Transition States (TS): Identifying the geometry of the transition state for the reaction of interest. An experimentally determined KIE is a key tool that can be used to probe the geometry of a transition state. wayne.edu
Calculating Vibrational Frequencies: Computing the vibrational frequencies for the reactants and the transition state for both the deuterated and non-deuterated species.
Determining Zero-Point Energies (ZPE): Calculating the ZPE from the vibrational frequencies. The difference in ZPE between the ground state and the transition state is the primary determinant of the KIE magnitude. princeton.edu
Predicting the KIE: Using the calculated energy differences to predict the kH/kD ratio.
By comparing the computationally predicted KIE with experimentally measured values, researchers can validate or refute a proposed reaction mechanism. wayne.edu For this compound, which is primarily used as an internal standard in analytical chemistry, understanding its degradation pathways is crucial. chiron.no For example, the degradation of organotins can occur through the breaking of the tin-carbon bond. mst.dk Modeling the KIE for this process would reveal whether the cleavage of the butyl group is the rate-limiting step. A significant primary KIE (typically kH/kD > 2) would support this mechanism. princeton.edu
The magnitude of the KIE provides further details about the transition state structure. For instance, a linear transition state where the hydrogen is transferred typically yields a larger KIE, while non-linear transition states result in lower KIE values. rsc.org
Table 1: Key Parameters in Computational KIE Modeling for this compound
| Parameter | Description | Significance for this compound |
|---|---|---|
| kH/kD | The ratio of reaction rates for the non-deuterated (Butyltin trichloride) and deuterated (this compound) compounds. | A value greater than 1 indicates a normal primary KIE, suggesting C-H/C-D bond breaking is involved in the rate-determining step. |
| Zero-Point Energy (ZPE) | The lowest possible energy that a quantum mechanical system may have. It is determined by vibrational frequencies. princeton.edu | The ZPE of C-D bonds in the butyl chain is lower than that of C-H bonds, leading to a higher activation energy for bond cleavage. |
| Transition State (TS) Geometry | The specific atomic arrangement at the highest point of the energy barrier of a reaction. | The geometry (e.g., linear vs. bent) of the hydrogen transfer or butyl group cleavage influences the magnitude of the predicted KIE. rsc.org |
| Vibrational Frequencies | The frequencies at which the bonds within the molecule vibrate. These are mass-dependent. | The heavier mass of deuterium lowers the C-D stretching and bending frequencies compared to C-H, which is a key input for ZPE calculations. |
Prediction of Environmental Partitioning and Transport Parameters (e.g., Adsorption Coefficients)
Computational modeling is a critical tool for predicting how chemicals like this compound will behave in the environment. These models estimate partitioning coefficients, which describe how a substance distributes itself between different environmental compartments such as water, soil/sediment, and air. This is essential for assessing environmental fate, persistence, and potential for bioaccumulation. researchgate.netnih.gov
Organotin compounds, including butyltins, are known to bind strongly to sediment and suspended particles, which affects their degradation rates and bioavailability. mst.dkresearchgate.net The key parameters predicted by computational models are the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc).
Log Kow: This value indicates a chemical's lipophilicity or hydrophobicity. A high log Kow suggests a tendency to partition into fatty tissues of organisms and organic matter in soil or sediment rather than remaining in the water.
Log Koc: This coefficient measures the tendency of a chemical to adsorb to organic carbon in soil and sediment. It is crucial for predicting the mobility of a compound in the environment. High Koc values, such as those reported for tributyltin (TBT) which can range from 300 to 150,000, indicate strong binding to sediment. ices.dk
Computational methods like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) and the Solvation Model based on Density (SMD) are used to predict these partition coefficients. nih.gov These physics-based models calculate the thermodynamic properties of a solute in different solvents (e.g., water and octanol) to determine its partitioning behavior. The general accuracy of these models is often within 0.4 log units of experimental data. nih.gov
The primary value of these predictions for this compound, which is used in controlled laboratory settings, is to ensure proper environmental stewardship and to model its fate in case of accidental release. chiron.no The models would predict that, like other butyltins, it would preferentially accumulate in sediments. researchgate.net The distribution coefficient (Kd), which describes partitioning between sediment and water, has been measured for related compounds like dibutyltin (B87310) (DBT) and tributyltin (TBT), with log Kd values often exceeding 3.0, indicating strong sediment accumulation. researchgate.net
Table 2: Predicted Environmental Parameters and Computational Models
| Parameter | Description | Relevance to this compound | Computational Method Example |
|---|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | Measures the ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. Predicts bioaccumulation potential. | A high value would suggest potential for accumulation in organic matter and biota. | COSMO-RS, SMD, XlogP3 nih.gov |
| Log Koc (Organic Carbon-Water Partition Coefficient) | Describes the adsorption of a chemical to the organic carbon fraction of soil or sediment. ices.dk | A high value indicates low mobility in soil and strong binding to sediment, reducing its concentration in the water column. researchgate.net | Estimation from Kow or direct calculation using quantitative structure-activity relationship (QSAR) models. |
| Adsorption Coefficient (Kd) | The ratio of the concentration of a compound in the solid phase (sediment) to its concentration in the liquid phase (water). | Predicts how much of the compound will be removed from the water column and bound to sediment particles. researchgate.net | Predicted based on Koc and the fraction of organic carbon in the sediment. |
| Henry's Law Constant | Indicates the partitioning of a chemical between air and water. | A low value, typical for organotins, would suggest it is not likely to volatilize from water. | Bond or group contribution methods. |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Butyltin trichloride |
| Dibutyltin (DBT) |
| Dibutyltin dichloride |
| Monobutyltin (B1198712) (MBT) |
| Tributyltin (TBT) |
Future Research Directions and Emerging Methodologies for Labeled Organotin Compounds
Development of Novel Synthetic Routes for Complex Labeled Organotins
The synthesis of isotopically labeled organotins, such as Butyltin-d9 Trichloride (B1173362), is fundamental to their application in research. Future efforts are focused on developing more efficient, versatile, and divergent synthetic methods.
Recent advancements have moved beyond traditional Grignard reactions with tin tetrachloride (SnCl4). lupinepublishers.com One promising approach involves the reaction of a deuterated primary hydrocarbyl halide with an organometallic composition containing SnL₃ moieties, where L is a hydrolysable ligand like an amide or acetylide. wipo.int Another innovative route is the reaction of a Grignard reagent (RMgX) with SnL₄ in an organic solvent. wipo.int These methods offer greater control over the final product and can be adapted to create a variety of complex labeled organotins.
The development of metal-free synthetic routes is also a key area of research. For instance, a versatile, divergent, and metal-free synthesis of amines selectively deuterated at their α and/or β positions has been reported, which could potentially be adapted for the synthesis of deuterated organotin precursors. nih.gov Such methods often rely on the treatment of ynamides with a mixture of triflic acid and a deuterated silane. nih.gov
Furthermore, research into ligand substitution and transmetallation reactions is opening new avenues for the synthesis of complex organotin structures. uobabylon.edu.iqorientjchem.org These methods allow for the precise modification of the coordination environment around the tin atom, enabling the creation of tailored organotin compounds for specific research applications. uobabylon.edu.iq
Table 1: Emerging Synthetic Routes for Labeled Organotins
| Synthetic Route | Description | Key Advantages |
| Modified Grignard Reaction | Reaction of a deuterated Grignard reagent with SnL₄ in an organic solvent. wipo.int | Offers better control over the degree of alkylation compared to traditional methods. wipo.int |
| Reaction with SnL₃ Moieties | Reacting a deuterated hydrocarbyl halide with an organometallic composition containing SnL₃ moieties. wipo.int | Allows for the synthesis of specific monoorganotin compounds. wipo.int |
| Metal-Free Synthesis | Utilizes reagents like deuterated silanes and triflic acid to achieve deuteration without metal catalysts. nih.gov | Avoids potential metal contamination of the final product. nih.gov |
| Ligand Substitution | A pre-formed organotin complex reacts with a suitable ligand to replace existing ligands. uobabylon.edu.iq | Enables fine-tuning of the properties of the organotin compound. uobabylon.edu.iq |
| Transmetallation | Exchange of ligands between different metal complexes, allowing for the transfer of a tin-containing group. uobabylon.edu.iqorientjchem.org | Versatile method for creating a wide range of organometallic compounds. uobabylon.edu.iq |
Integration of Butyltin-d9 Trichloride into Advanced Environmental Tracing Studies
Isotopically labeled compounds are powerful tracers for understanding the fate and transport of pollutants in the environment. youtube.comwikipedia.org this compound, with its stable deuterium (B1214612) label, is ideally suited for advanced environmental tracing studies.
The use of stable isotopes allows researchers to track the movement of butyltin compounds through various environmental compartments, such as water, sediment, and biota. tandfonline.commdpi.com By introducing a known amount of this compound into a system, scientists can follow its degradation pathways and determine the rates of these processes. nih.gov This is crucial for assessing the persistence and potential for bioaccumulation of butyltin compounds. nih.gov
Isotope dilution mass spectrometry (IDMS) is a key technique in these studies. nih.govresearchgate.net By spiking an environmental sample with this compound and measuring the change in the isotopic ratio, researchers can accurately quantify the concentration of native butyltin compounds, even at ultra-trace levels. nih.govgcms.cz This method corrects for losses during sample preparation and analysis, leading to highly accurate and precise results. researchgate.net
Future research will likely focus on using this compound to study the biogeochemical cycling of tin in greater detail. nih.gov This includes investigating the role of microorganisms in the degradation of butyltins and how environmental factors such as temperature and oxygen levels influence these processes. researchgate.net Additionally, the use of multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) will provide even more precise measurements of stable isotope ratios, offering new insights into environmental processes. nist.gov
Refinements in Hyphenated Analytical Techniques for Ultra-Trace Speciation
The accurate determination of different organotin species (speciation) at very low concentrations is a significant analytical challenge. nih.govnist.gov Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for this purpose. ijarnd.comresearchgate.net
Gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) is a powerful technique for organotin speciation. nih.govrsc.org It combines the high separation power of GC with the high sensitivity and selectivity of ICP-MS. rsc.org The use of this compound as an internal standard in isotope dilution GC-MS analysis allows for the accurate quantification of butyltin species in complex environmental matrices like sediments and biological tissues. nih.govgcms.cz
Liquid chromatography coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS) is another important technique, particularly as it often eliminates the need for derivatization of the analytes. eurofins.com.au This simplifies the sample preparation process and reduces potential sources of error. eurofins.com.au
Future refinements in these techniques will focus on further improving detection limits to the picogram per gram (pg/g) level. nih.gov This will involve optimizing all stages of the analytical process, from sample extraction and derivatization to the instrumental analysis itself. The development of new and more efficient solid-phase microextraction (SPME) fibers is one area of active research. rsc.org Additionally, the use of tandem mass spectrometry (MS/MS) can provide enhanced selectivity and reduce interferences, further improving the quality of the data. slideshare.net
Table 2: Hyphenated Techniques for Organotin Speciation
| Technique | Principle | Advantages | Future Refinements |
| GC-ICP-MS | Separates volatile organotin derivatives by gas chromatography, followed by elemental detection using ICP-MS. rsc.orgnih.gov | High sensitivity and selectivity, suitable for complex matrices. rsc.org | Improved derivatization methods, enhanced plasma ionization efficiency. |
| LC-ICP-MS | Separates organotin compounds by liquid chromatography, followed by ICP-MS detection. eurofins.com.au | Eliminates the need for derivatization, reducing sample preparation time. eurofins.com.au | New column chemistries for better separation, improved interface between LC and ICP-MS. |
| GC-MS | Separates volatile derivatives by gas chromatography, with detection by a mass spectrometer. gcms.cz | Widely available, provides structural information. gcms.cz | Use of tandem MS (MS/MS) for increased selectivity. slideshare.net |
| HPLC-MS | Separates compounds by high-performance liquid chromatography, with detection by a mass spectrometer. scholarhub.vn | Suitable for non-volatile and thermally labile compounds. | Development of more sensitive and robust interfaces. |
Mechanistic Investigations of Organotin-Mediated Processes Beyond Simple Degradation
While the degradation of tributyltin (TBT) to dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally inorganic tin is a well-studied process, the underlying mechanisms and other organotin-mediated processes are less understood. nih.govresearchgate.netcapes.gov.br this compound can serve as a valuable tool in these mechanistic investigations.
By using deuterated compounds, researchers can gain insights into the specific bond cleavage events that occur during degradation. For example, studies using computational methods like density functional theory (DFT) have investigated the electronic effects that trigger tin-carbon bond cleavage. nih.gov These studies have shown that both electron attachment and ionization can initiate this process. nih.gov
Beyond simple degradation, organotins can participate in a variety of biogeochemical processes. nih.gov For instance, they can interact with proteins and other biomolecules, potentially inhibiting enzyme function. acs.org The binding of organotin compounds to the active sites of enzymes like the organomercurial lyase MerB has been studied to understand the mechanism of carbon-metal bond cleavage. acs.org
Future research will likely employ a combination of experimental and computational approaches to elucidate these complex mechanisms. The use of this compound in combination with advanced analytical techniques will allow for the tracking of metabolic pathways and the identification of intermediate products. This will provide a more complete picture of the environmental chemistry and toxicology of organotin compounds. tandfonline.com
Q & A
Q. What are the recommended safety protocols for handling Butyltin-d9 Trichloride in laboratory settings?
Methodological Answer:
- Use neutralizing agents (e.g., sand, acidic binders) for spill containment, and ensure proper ventilation to mitigate exposure risks.
- Employ personal protective equipment (PPE) , including chemical-resistant gloves and goggles, as outlined in safety guidelines .
- Refer to validated protocols for waste disposal, such as scrubbing contaminated materials with argon gas mixtures, to minimize environmental release .
Q. How should researchers design experiments to synthesize and characterize this compound?
Methodological Answer:
- Use isotopic labeling validation (e.g., deuterium incorporation at the butyl group) to confirm structural integrity.
- Employ NMR and mass spectrometry for purity assessment, ensuring protocols align with NIH reporting standards for replicability .
- Document deviations from established synthesis methods (e.g., reaction temperature variations) to enable cross-lab validation .
Q. What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?
Methodological Answer:
- Conduct accelerated degradation studies using controlled humidity and temperature chambers, with periodic sampling for HPLC or GC-MS analysis.
- Compare degradation products against reference standards to identify hydrolysis pathways .
- Include statistical validation of degradation rates (e.g., 95% confidence intervals) to account for experimental variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in degradation half-life data for this compound across different environmental matrices?
Methodological Answer:
- Perform matrix-specific calibration (e.g., freshwater vs. soil systems) to isolate confounding variables like organic matter content or pH .
- Apply multivariate regression models to quantify the relative contributions of environmental factors (e.g., light exposure, microbial activity) .
- Validate findings through cross-lab replication using harmonized protocols, as recommended by NIH guidelines .
Q. What experimental designs are optimal for studying the interaction of this compound with biological membranes?
Methodological Answer:
- Use liposome-based assays with fluorescent probes to monitor membrane permeability changes.
- Incorporate isotope tracing (e.g., deuterium-labeled compounds) to distinguish parent compounds from metabolites in cellular uptake studies .
- Address methodological flaws (e.g., solvent interference) by including control experiments with inert analogs .
Q. How should researchers address conflicting data on the ecotoxicological thresholds of this compound in aquatic organisms?
Methodological Answer:
- Conduct dose-response meta-analyses across studies, adjusting for variables like exposure duration and species sensitivity .
- Use probabilistic risk assessment models to quantify uncertainty in toxicity thresholds, incorporating data from standardized OECD test guidelines .
- Publish raw datasets and analytical codes to facilitate reproducibility and third-party validation .
Q. What strategies can improve the sensitivity of detecting this compound in complex environmental samples?
Methodological Answer:
- Optimize solid-phase microextraction (SPME) protocols with deuterated internal standards to correct for matrix effects .
- Pair high-resolution mass spectrometry (HRMS) with fragmentation pattern libraries to differentiate isotopic clusters from co-eluting contaminants .
- Validate detection limits using spiked recovery experiments across representative environmental matrices .
Key Considerations for Methodological Rigor
- Data Contradiction Analysis : Prioritize transparency in reporting experimental parameters (e.g., reagent purity, instrument calibration) to isolate sources of variability .
- Replicability : Adhere to NIH preclinical checklists for documenting experimental conditions, including negative controls and statistical power calculations .
- Ethical Compliance : Ensure all studies involving biological systems include ethical oversight statements and hazard mitigation plans .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
